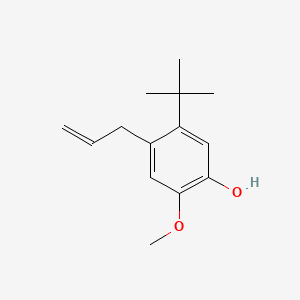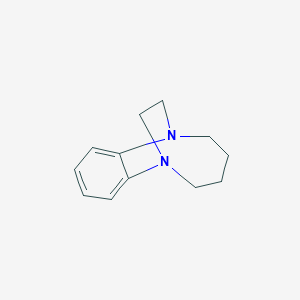
1,6-Ethano-1,6-benzodiazocine,2,3,4,5-tetrahydro-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Ethano-1,6-benzodiazocine,2,3,4,5-tetrahydro-(9CI) is a chemical compound with the molecular formula C10H14N2. It is a member of the benzodiazocine family, which is known for its diverse range of biological activities. This compound is characterized by its unique structure, which includes a fused ethano bridge and a benzodiazocine ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Ethano-1,6-benzodiazocine,2,3,4,5-tetrahydro-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with ethylene glycol in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the desired benzodiazocine ring system.
Industrial Production Methods
In an industrial setting, the production of 1,6-Ethano-1,6-benzodiazocine,2,3,4,5-tetrahydro-(9CI) may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes the purification of the final product through recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
1,6-Ethano-1,6-benzodiazocine,2,3,4,5-tetrahydro-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The benzodiazocine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzodiazocine derivatives.
科学的研究の応用
1,6-Ethano-1,6-benzodiazocine,2,3,4,5-tetrahydro-(9CI) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1,6-Ethano-1,6-benzodiazocine,2,3,4,5-tetrahydro-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
1,6-Ethano-1,6-benzodiazocine,2,3,4,5-tetrahydro-(9CI) can be compared with other benzodiazocine derivatives, such as:
1,6-Ethano-1,6-benzodiazocine: Lacks the tetrahydro modification, leading to different chemical and biological properties.
1,6-Benzodiazocine: A simpler structure without the ethano bridge, resulting in distinct reactivity and applications.
2,3,4,5-Tetrahydro-1,6-benzodiazocine: Similar to the target compound but without the ethano bridge, affecting its stability and reactivity.
The uniqueness of 1,6-Ethano-1,6-benzodiazocine,2,3,4,5-tetrahydro-(9CI) lies in its specific structural features, which confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H16N2 |
|---|---|
分子量 |
188.27 g/mol |
IUPAC名 |
1,8-diazatricyclo[6.4.2.02,7]tetradeca-2,4,6-triene |
InChI |
InChI=1S/C12H16N2/c1-2-6-12-11(5-1)13-7-3-4-8-14(12)10-9-13/h1-2,5-6H,3-4,7-10H2 |
InChIキー |
VNPXIMAKERROAW-UHFFFAOYSA-N |
正規SMILES |
C1CCN2CCN(C1)C3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


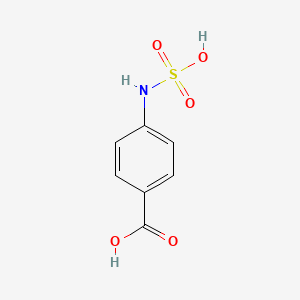
![1,3,2-Dioxaphosphorinane, 2,2'-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl-](/img/structure/B13790390.png)
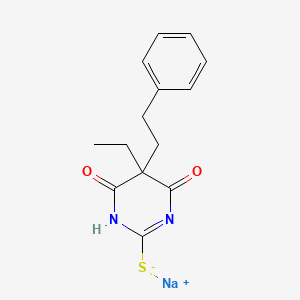
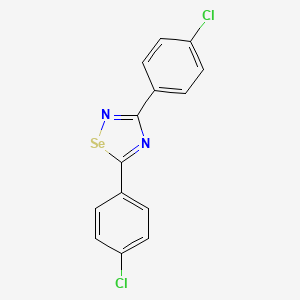
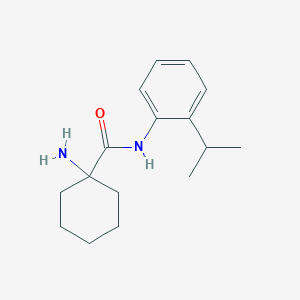
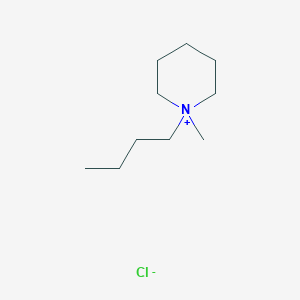

![2,6-ditert-butyl-4-[(E)-2-(4-chlorophenyl)ethenyl]pyrylium;trifluoromethanesulfonate](/img/structure/B13790403.png)
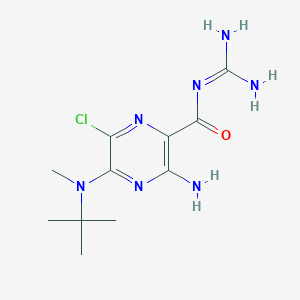
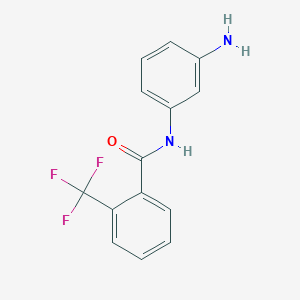

![5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione](/img/structure/B13790425.png)
![Methyl 3-[(2,3-diamino-4-pyridinyl)oxy]benzoate](/img/structure/B13790430.png)
